molecular formula C9H12Cl2F4N2 B13040415 (1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13040415
M. Wt: 295.10 g/mol
InChI Key: GUYNHAUCMYLFAA-YCBDHFTFSA-N
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Description

This chiral diamine derivative features a 2-fluoro-5-(trifluoromethyl)phenyl group attached to an ethane-1,2-diamine backbone, stabilized as a dihydrochloride salt. The trifluoromethyl (-CF₃) and fluorine substituents enhance lipophilicity and metabolic stability, while the dihydrochloride salt improves aqueous solubility.

Properties

Molecular Formula

C9H12Cl2F4N2

Molecular Weight

295.10 g/mol

IUPAC Name

(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H10F4N2.2ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m1../s1

InChI Key

GUYNHAUCMYLFAA-YCBDHFTFSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@@H](CN)N)F.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of (1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine dihydrochloride typically begins with:

  • 2-Fluoro-5-(trifluoromethyl)benzaldehyde : This aromatic aldehyde serves as the core substrate bearing the fluorine and trifluoromethyl substituents essential for the target molecule’s structure.
  • Ethylenediamine : Provides the diamine functionality after condensation with the aldehyde.

These starting materials are commercially available or can be synthesized via established aromatic substitution and fluorination methods.

General Synthetic Route

The preparation generally follows these key steps:

Step Reaction Type Description Conditions/Notes
1 Condensation Reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethylenediamine to form an imine intermediate Controlled temperature, inert atmosphere preferred to avoid side reactions
2 Reduction Reduction of the imine intermediate to the corresponding diamine using reducing agents such as sodium borohydride or catalytic hydrogenation Mild conditions to preserve stereochemistry
3 Salt Formation Conversion of the free diamine to its dihydrochloride salt by treatment with hydrochloric acid Ensures stability and crystallinity for isolation

Detailed Reaction Conditions and Reagents

  • Condensation Step : Typically carried out in anhydrous solvents such as ethanol or methanol, at temperatures ranging from 0°C to room temperature to minimize side reactions and promote selective imine formation.
  • Reduction Step : Sodium borohydride is commonly used as a selective reducing agent for imines, offering good yields and stereoselectivity. Alternatively, catalytic hydrogenation with palladium on carbon under mild hydrogen pressure can be employed.
  • Salt Formation : The free diamine is dissolved in anhydrous solvents, followed by slow addition of hydrochloric acid, usually in an ice bath to control exothermicity. The dihydrochloride salt precipitates out and is collected by filtration.

Stereochemical Considerations

The (1S) configuration is critical for biological activity. Enantioselective synthesis can be achieved by:

  • Using chiral auxiliaries or catalysts during the reduction step.
  • Employing resolution techniques post-synthesis, such as crystallization with chiral acids or chromatographic separation.

Industrial and Green Chemistry Approaches

Recent research emphasizes:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Classical Imine Reduction 2-Fluoro-5-(trifluoromethyl)benzaldehyde, ethylenediamine, NaBH4, HCl Straightforward, high yield, well-established Requires careful stereochemical control
Catalytic Hydrogenation Same aldehyde and amine, Pd/C catalyst, H2 gas Cleaner reaction, fewer by-products Requires specialized equipment
Biocatalytic Synthesis Enzymes for amination/reduction High stereoselectivity, environmentally friendly Enzyme cost and stability considerations
Continuous Flow Synthesis Automated flow reactors with above reagents Scalable, reproducible, safer Initial setup cost

Research Findings on Preparation Optimization

Representative Analytical Data (Indicative)

Analysis Type Data/Result Purpose
NMR (1H, 13C, 19F) Chemical shifts consistent with expected structure Structural confirmation
Mass Spectrometry Molecular ion peak at m/z ~295 (for dihydrochloride) Molecular weight verification
Optical Rotation Specific rotation confirming (1S) stereochemistry Enantiomeric purity assessment
Melting Point Sharp melting point of dihydrochloride salt Purity and identity confirmation

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like hydroxyl or alkyl groups.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxyl groups, alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise in substituent positions, salt forms, and molecular weight. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Substituent Positions Salt Form Molecular Weight
(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl (Target) N/A C₉H₁₀F₄N₂·2HCl 2-Fluoro, 5-CF₃ Dihydrochloride ~295.11*
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 1213016-70-6 C₉H₁₀F₄N₂ 5-Fluoro, 3-CF₃ Free base 222.19
Fluvoxamine Impurity D (Dihydrochloride) 259526-43-7 C₁₅H₁₈F₃NO₂ 4-CF₃, methoxy, pentylidene Dihydrochloride 379.77

*Calculated based on free base (222.19 g/mol) + 2HCl (72.92 g/mol).

  • Substituent Effects : The target’s 2-fluoro-5-CF₃ arrangement may optimize steric and electronic interactions with biological targets compared to the 5-fluoro-3-CF₃ isomer (CAS 1213016-70-6). The meta-CF₃ group in the isomer could reduce binding affinity due to altered dipole moments .
  • Salt Form : The dihydrochloride salt enhances solubility (~300 g/mol) compared to free bases, improving bioavailability in physiological environments.

Pharmacokinetic Considerations

  • Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) compared to non-fluorinated diamines, enhancing blood-brain barrier permeability.

Research Findings and Gaps

  • Efficacy : Preclinical studies on similar diamines (e.g., Fluvoxamine analogs) show serotonin reuptake inhibition, but target-specific data are lacking.
  • Toxicity : The dihydrochloride salt may reduce renal toxicity compared to free bases by minimizing systemic accumulation.
  • Chirality : The (1S)-configuration in the target compound could enhance enantioselective binding to biological targets, a feature absent in racemic mixtures .

Biological Activity

(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a fluorinated organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including a fluorinated aromatic ring and a diamine functional group, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C9H10F4N2
  • Molecular Weight : 222.18 g/mol
  • IUPAC Name : (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
  • InChI Key : VZUUWURFTNDEIX-MRVPVSSYSA-N

The biological activity of (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity towards these targets. The diamine group facilitates the formation of hydrogen bonds, stabilizing interactions with biological molecules.

Biological Activity Overview

This compound has been studied for its potential as a ligand in enzyme inhibition studies. Its fluorinated structure may enhance selectivity and potency against specific enzymes involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential as an inhibitor for specific enzymes (e.g., mPGES-1)
Binding AffinityEnhanced due to fluorination; improves interaction with target proteins
SelectivityHigher selectivity towards biological targets compared to non-fluorinated analogs

Case Study 1: mPGES-1 Inhibition

A study highlighted the structure-activity relationship (SAR) of compounds similar to (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine, demonstrating that modifications in fluorination significantly impacted their potency as mPGES-1 inhibitors. For instance, a derivative exhibited an IC50 value of 8 nM against mPGES-1, indicating high potency and selectivity over other prostanoid synthases .

Case Study 2: Pharmacokinetic Profiles

Research on related compounds has shown favorable pharmacokinetic profiles in in vivo models. For example, a similar compound demonstrated good oral bioavailability and central nervous system penetration, suggesting that (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine could exhibit comparable profiles .

Comparative Analysis

The biological activity of (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other fluorinated compounds:

CompoundBinding AffinitySelectivityNotable Activities
(1S)-1-[2-Fluoro-5-(trifluoromethyl)...HighHighmPGES-1 inhibition
Similar Non-Fluorinated AnalogModerateModerateGeneral enzyme inhibition

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